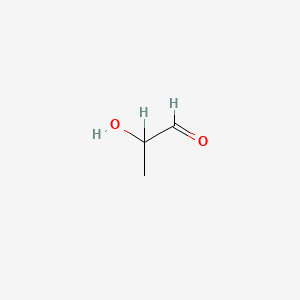

2-Hydroxypropanal

描述

(S)-Lactaldehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-lactaldehyde is a natural product found in Homo sapiens with data available.

Lactaldehyde is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

598-35-6 |

|---|---|

分子式 |

C3H6O2 |

分子量 |

74.08 g/mol |

IUPAC 名称 |

(2S)-2-hydroxypropanal |

InChI |

InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m0/s1 |

InChI 键 |

BSABBBMNWQWLLU-VKHMYHEASA-N |

SMILES |

CC(C=O)O |

手性 SMILES |

C[C@@H](C=O)O |

规范 SMILES |

CC(C=O)O |

其他CAS编号 |

3913-65-3 |

物理描述 |

Solid |

Pictograms |

Irritant |

同义词 |

L-lactaldehyde lactaldehyde |

产品来源 |

United States |

Foundational & Exploratory

The Enigmatic Role of (2S)-2-Hydroxypropanal in Bacterial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-hydroxypropanal, also known as (S)-lactaldehyde, is a chiral aldehyde that emerges as a key metabolic intermediate in select bacterial pathways. Primarily recognized for its transient appearance during the catabolism of L-rhamnose and L-fucose, its natural occurrence and physiological significance within the bacterial kingdom are subjects of ongoing scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of (2S)-2-hydroxypropanal in bacteria, detailing its metabolic origins, enzymatic fate, and the regulatory circuits that govern its flux. While quantitative data on its natural abundance remains scarce in publicly available literature, this document synthesizes the established metabolic context and provides detailed experimental methodologies for its detection and analysis, aiming to equip researchers with the foundational knowledge to explore this intriguing molecule further.

Introduction

(2S)-2-hydroxypropanal is a three-carbon α-hydroxy aldehyde that occupies a pivotal branch point in the metabolism of deoxy sugars in certain bacteria, most notably in the model organism Escherichia coli.[1][2] Its formation is intrinsically linked to the degradation of L-rhamnose and L-fucose, which are components of plant cell walls and mucin glycoproteins, respectively. The metabolic fate of (2S)-2-hydroxypropanal is tightly regulated and contingent on the cellular redox state and oxygen availability, directing it towards either an oxidative or a reductive pathway.[2][3] Understanding the nuances of its biosynthesis, degradation, and potential regulatory roles is crucial for elucidating the metabolic flexibility of bacteria and may present novel targets for antimicrobial strategies or biotechnological applications.

Biosynthesis of (2S)-2-Hydroxypropanal

The primary route for the formation of (2S)-2-hydroxypropanal in bacteria is through the aldol (B89426) cleavage of key intermediates in the catabolic pathways of L-rhamnose and L-fucose.

L-Rhamnose Catabolism

In bacteria such as Escherichia coli, the degradation of L-rhamnose proceeds through a series of enzymatic steps to yield L-rhamnulose-1-phosphate. This intermediate is then cleaved by L-rhamnulose-1-phosphate aldolase (RhaD) to produce dihydroxyacetone phosphate (B84403) (DHAP) and (2S)-2-hydroxypropanal.[1][2]

L-Fucose Catabolism

Similarly, the catabolism of L-fucose leads to the formation of L-fuculose-1-phosphate. This keto-phosphate is subsequently cleaved by L-fuculose-1-phosphate aldolase (FucA) into DHAP and (2S)-2-hydroxypropanal.[1][2]

Metabolic Fate of (2S)-2-Hydroxypropanal

The metabolic crossroads for (2S)-2-hydroxypropanal is determined by the presence or absence of oxygen, which dictates the cellular NAD+/NADH ratio.

Aerobic Conditions: Oxidation to L-Lactate

Under aerobic conditions, (2S)-2-hydroxypropanal is oxidized to L-lactate by the NAD+-dependent enzyme lactaldehyde dehydrogenase , encoded by the aldA gene.[2][3] L-lactate can then be further metabolized, entering central carbon metabolism.

Anaerobic Conditions: Reduction to L-1,2-Propanediol

In the absence of oxygen, (2S)-2-hydroxypropanal is reduced to L-1,2-propanediol by the NADH-dependent enzyme L-1,2-propanediol oxidoreductase , encoded by the fucO gene.[1][2] This reaction serves to regenerate NAD+ from NADH, which is crucial for maintaining redox balance during anaerobic metabolism.

References

- 1. Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of L-fucose and L-rhamnose in Escherichia coli: aerobic-anaerobic regulation of L-lactaldehyde dissimilation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of L-fucose and L-rhamnose in Escherichia coli: aerobic-anaerobic regulation of L-lactaldehyde dissimilation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxypropanal in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-hydroxypropanal, also known as lactaldehyde, in an aqueous environment. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from analogous small aldehydes to provide a robust framework for understanding its behavior. Detailed experimental protocols are provided to enable researchers to determine the specific physicochemical parameters of this compound.

Chemical Equilibria in Aqueous Solution

In aqueous solution, this compound exists as a complex equilibrium mixture of several species. The monomeric aldehyde form is present in negligible amounts, with the equilibrium heavily favoring the formation of hydrated and dimeric forms.[1]

Hydration

Like other aldehydes, this compound undergoes reversible hydration of its carbonyl group to form a geminal diol, propane-1,1,2-triol. This reaction is often catalyzed by acids or bases. The equilibrium constant for this hydration (Khyd) is a critical parameter for understanding its reactivity.

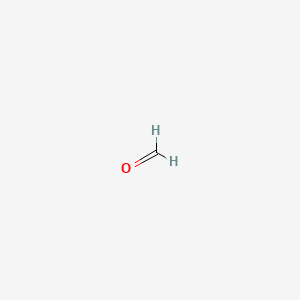

Caption: Hydration of this compound to its gem-diol form.

Dimerization

This compound also forms cyclic hemiacetal dimers. In solution, this leads to a mixture of stereoisomeric 1,4-dioxane-2,5-diol (B51511) derivatives (six-membered rings). Additionally, the presence of at least one five-membered ring dimer has been reported in equilibrium solutions.[1]

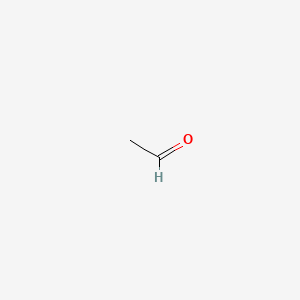

Caption: Dimerization of this compound to form a cyclic hemiacetal.

Quantitative Data on Aqueous Equilibria

| Aldehyde | Structure | Khyd | Temperature (°C) |

| Formaldehyde | HCHO | ~2000 | 25 |

| Acetaldehyde | CH₃CHO | 1.2 - 1.4 | 25 |

| Glycolaldehyde | HOCH₂CHO | 16.0 ± 1.3 | 25 |

| Glyceraldehyde | HOCH₂(CHOH)CHO | ~35 | 25 |

This table presents data for analogous compounds to illustrate the expected range and influence of structure on the hydration equilibrium.

Degradation Pathways in Aqueous Solution

The primary and most well-documented degradation pathway for this compound is its oxidation to lactic acid.

Enzymatic Oxidation

In biological systems, this compound is an intermediate in the methylglyoxal (B44143) and L-rhamnose metabolic pathways.[1][2] It is readily oxidized to lactate (B86563) by the NAD+-dependent enzyme lactaldehyde dehydrogenase (EC 1.2.1.22).[1][3] This is a crucial step in cellular detoxification and metabolism.

Caption: Biological oxidation of this compound to lactate.

Non-Enzymatic Oxidation

Given its aldehyde functionality, this compound is susceptible to non-enzymatic oxidation to lactic acid by various oxidizing agents present in aqueous environments, such as reactive oxygen species (ROS). The presence of the α-hydroxy group can influence the rate and mechanism of this oxidation.

Potential Role in Cellular Signaling

While direct evidence for this compound as a signaling molecule is scarce, the broader class of reactive aldehydes is known to participate in cellular signaling.

Aldehydes can modulate cellular processes through several mechanisms:

-

Reaction with Nucleophiles: The electrophilic carbonyl carbon can react with nucleophilic residues on proteins (e.g., cysteine, lysine, histidine), leading to post-translational modifications that can alter protein function.

-

Induction of Oxidative Stress: The metabolism of aldehydes can contribute to the generation of ROS, which are well-established second messengers.

-

Gene Expression Modulation: Aldehydes can influence the activity of transcription factors, thereby altering gene expression. For example, other bioactive aldehydes are known to activate pathways such as NF-κB.

It is plausible that this compound, particularly if it accumulates under certain metabolic conditions, could participate in such signaling events.

References

- 1. Lactaldehyde - Wikipedia [en.wikipedia.org]

- 2. Metabolic fate of L-lactaldehyde derived from an alternative L-rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation of lactaldehyde by cytosolic aldehyde dehydrogenase and inhibition of cytosolic and mitochondrial aldehyde dehydrogenase by metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxypropanal: A Versatile Chiral Precursor in Modern Organic Synthesis

For Immediate Release

[City, State] – December 18, 2025 – 2-Hydroxypropanal, also known as lactaldehyde, is a versatile chiral building block gaining increasing attention in the fields of organic synthesis, drug development, and materials science. Its bifunctional nature, possessing both a reactive aldehyde and a stereogenic hydroxyl group, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex chiral molecules. This technical guide provides an in-depth overview of this compound, including its synthesis, key reactions, and applications as a precursor in the development of pharmaceuticals and other valuable compounds.

Physicochemical Properties of this compound

This compound is a chiral molecule existing as two enantiomers, (R)- and (S)-2-hydroxypropanal. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₂ | [1][2] |

| Molecular Weight | 74.08 g/mol | [1][3] |

| CAS Number (Racemate) | 598-35-6 | [1] |

| CAS Number ((R)-enantiomer) | 3946-09-6 | [1] |

| CAS Number ((S)-enantiomer) | 3913-64-2 | [1] |

| Boiling Point | 121.9 °C at 760 mmHg | [1] |

| Density | 1.011 g/cm³ | [1] |

| Flash Point | 36.8 °C | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, allowing for the preparation of both racemic and enantiomerically enriched forms.

Synthesis from Glyoxylic Acid

One of the earliest reported syntheses starts from the calcium salt of glyoxylic acid. The multi-step process involves the formation of a diethoxyacetic acid ethyl ester, followed by amidation with piperidine (B6355638). A subsequent Grignard reaction with methylmagnesium iodide and reduction with sodium in ethanol (B145695) yields the acetal (B89532) of this compound, which is then hydrolyzed to the final product.

Experimental Protocol: Synthesis of this compound from Glyoxylic Acid (Adapted from historical methods)

-

Esterification and Acetalization: The calcium salt of glyoxylic acid is reacted with ethanol and hydrochloric acid to form diethoxyacetic acid ethyl ester.

-

Amidation: The resulting ester is treated with piperidine to yield the corresponding amide.

-

Grignard Reaction: The piperidide is reacted with methylmagnesium iodide in an appropriate solvent to give the aldehyde acetal of methylglyoxal (B44143).

-

Reduction: The ketone is reduced using sodium metal in ethanol to afford the acetal of this compound.

-

Hydrolysis: The acetal is carefully hydrolyzed with dilute sulfuric acid to yield this compound.

Synthesis from Methylglyoxal

A more contemporary approach involves the selective protection and reduction of methylglyoxal.

Experimental Protocol: Synthesis of this compound from Methylglyoxal

-

Acetal Formation: The aldehyde group of methylglyoxal is selectively protected as a dibutyl acetal by reacting it with butanol in the presence of a catalytic amount of p-toluenesulfonic acid.

-

Reduction: The ketone functionality of the resulting methylglyoxal dibutyl acetal is reduced to a hydroxyl group using a reducing agent such as lithium aluminum hydride in diethyl ether.

-

Hydrolysis: The dibutyl acetal is hydrolyzed in a mixture of acetic acid, water, and formic acid to afford this compound.

Quantitative data for this specific protocol requires further optimization and validation.

Key Reactions of this compound in Organic Synthesis

The dual functionality of this compound makes it a versatile substrate for a variety of important organic transformations.

Reduction to 1,2-Propanediol

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 1,2-propanediol, a valuable chemical intermediate. Chiral 1,2-propanediol is particularly important as a building block for pharmaceuticals and specialty chemicals.[4][5]

Experimental Protocol: Reduction of this compound to 1,2-Propanediol

-

Reaction Setup: A solution of this compound in a suitable solvent (e.g., methanol, ethanol) is prepared in a round-bottom flask and cooled in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a dilute acid (e.g., 1 M HCl) to quench any remaining NaBH₄. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 1,2-propanediol, which can be further purified by distillation.

Quantitative Data for Reduction of this compound:

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| NaBH₄ | Methanol | 0 to RT | >90 (typical) | Dependent on substrate chirality |

| Biocatalyst (e.g., ADH) | Buffer | 25-37 | High | >99 (for specific enantiomer) |

Oxidation to Lactic Acid

Oxidation of the aldehyde functionality of this compound provides a direct route to lactic acid, another important chiral molecule with wide applications in the food, pharmaceutical, and polymer industries.

Experimental Protocol: Oxidation of this compound to Lactic Acid

-

Reaction Setup: A solution of this compound is prepared in an appropriate solvent (e.g., a mixture of acetone (B3395972) and water).

-

Addition of Oxidizing Agent: A solution of potassium permanganate (B83412) (KMnO₄) is added dropwise to the stirred solution of this compound at a controlled temperature (e.g., 0 °C). The reaction progress is monitored by the disappearance of the purple color of the permanganate.

-

Workup: Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved. The solution is then acidified with a mineral acid (e.g., H₂SO₄).

-

Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried and concentrated to yield lactic acid.

Quantitative Data for Oxidation of this compound:

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| KMnO₄ | Acetone/Water | 0 | Moderate to High |

| Tollens' Reagent | Aqueous Ammonia | Room Temperature | High |

Aldol (B89426) Condensation

As a carbonyl compound with an α-hydrogen, this compound can undergo aldol condensation reactions, both as an enolate donor and an electrophilic acceptor.[6] This reaction is a powerful tool for carbon-carbon bond formation and allows for the construction of more complex molecular architectures.[6] The stereocenter at the C2 position can influence the stereochemical outcome of the reaction, making it a useful strategy in asymmetric synthesis.[6]

Experimental Protocol: Base-Catalyzed Self-Aldol Condensation of this compound

-

Reaction Setup: this compound is dissolved in a suitable solvent (e.g., ethanol) in a flask equipped with a stirrer.

-

Base Addition: A catalytic amount of a base (e.g., sodium hydroxide (B78521) solution) is added to the solution. The reaction mixture is stirred at room temperature or with gentle heating.

-

Monitoring: The progress of the reaction is monitored by TLC or NMR spectroscopy to observe the formation of the β-hydroxy aldehyde product and its subsequent dehydration to an α,β-unsaturated aldehyde.

-

Workup and Purification: Once the desired product is formed, the reaction is neutralized with a dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Stereoselectivity in Aldol Reactions of this compound:

The diastereoselectivity of aldol reactions involving this compound is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, as well as the structure of the reaction partner. The existing stereocenter can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer over the other.

This compound as a Precursor in the Synthesis of Complex Molecules

The versatility of this compound makes it an attractive starting material for the synthesis of a variety of complex and valuable molecules.

Synthesis of Chiral Heterocycles

The functional groups of this compound can be manipulated to construct various heterocyclic systems. For example, the aldehyde can be converted to an imine and then cyclized, or the hydroxyl group can participate in cyclization reactions to form furans, pyrans, or other oxygen-containing heterocycles. These chiral heterocyclic scaffolds are common motifs in many biologically active compounds.

Role in the Maillard Reaction and Flavor Chemistry

This compound is known to be involved in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.[7] This reaction is responsible for the development of color and a wide array of flavor and aroma compounds.[7][8] The reaction of this compound with amino acids can lead to the formation of various heterocyclic compounds, such as pyrazines and pyrroles, which contribute to the characteristic flavors of many cooked foods.[8]

Applications in Drug Development and Pharmaceutical Synthesis

While direct incorporation of the this compound moiety into final drug structures is not widely documented, its utility as a chiral building block for the synthesis of pharmaceutical intermediates is significant.[9][10] The ability to introduce a chiral hydroxy-aldehyde functionality allows for the stereocontrolled synthesis of more complex fragments that are later incorporated into active pharmaceutical ingredients (APIs).[9] Its role as a member of the "chiral pool" provides a readily available source of chirality for asymmetric synthesis.[11]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the central role of this compound in organic synthesis and its relationship to key starting materials and products.

References

- 1. The role of this compound in the biosynthe... - Pergamos [pergamos.lib.uoa.gr]

- 2. Page loading... [guidechem.com]

- 3. Propanal, 2-hydroxy-, (2S)- | C3H6O2 | CID 439231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrogenolysis of 1,2-propanediol for the production of biopropanols from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. researchgate.net [researchgate.net]

- 8. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 10. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]

- 11. Chiral pool - Wikipedia [en.wikipedia.org]

The Biological Role of 2-Hydroxypropanal in Metabolic Pathways: A Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

2-Hydroxypropanal, commonly known as lactaldehyde, is a pivotal three-carbon chiral aldehyde that serves as a key intermediate at the crossroads of several major metabolic pathways. Its strategic position links the catabolism of deoxy sugars, such as L-fucose and L-rhamnose, with central carbon metabolism and cellular detoxification routes. The metabolic fate of lactaldehyde is tightly regulated, primarily dictated by the cellular redox state, leading to either its oxidation to L-lactate under aerobic conditions or its reduction to L-1,2-propanediol under anaerobic conditions. This guide provides an in-depth technical overview of the synthesis, degradation, and enzymatic regulation of this compound, with a focus on its roles in distinct metabolic contexts. We present quantitative kinetic data for the key enzymes involved, detail relevant experimental protocols, and provide visual diagrams of the associated pathways to offer a comprehensive resource for researchers in metabolism and drug development.

Introduction

Chemical Properties of this compound

This compound (Lactaldehyde) is a simple yet biologically significant molecule with the chemical formula C₃H₆O₂. It is structurally characterized by a carbonyl group, making it an aldehyde, and a hydroxyl group on the adjacent carbon, classifying it as a secondary alcohol. This structure confers chirality, with the stereocenter at the second carbon atom, resulting in two enantiomers: D-lactaldehyde and L-lactaldehyde. In solution, lactaldehyde can exist in an open-chain form as well as a cyclic hemiacetal, and it can form dimers.

Overview of Metabolic Significance

Lactaldehyde is not a standalone metabolite but rather a crucial junction point in cellular metabolism. Its biological importance stems from its role as an intermediate in several key processes:

-

Deoxy Sugar Catabolism: It is a central product in the bacterial breakdown of L-fucose and L-rhamnose.

-

Detoxification Pathways: It is an intermediate in the methylglyoxal (B44143) pathway, which detoxifies a reactive byproduct of glycolysis.

-

Redox Balance: The dual fate of lactaldehyde—oxidation or reduction—is intrinsically linked to the cellular NAD⁺/NADH ratio, making its metabolism a key indicator and regulator of the intracellular redox environment.

Core Metabolic Pathways Involving this compound

L-Fucose and L-Rhamnose Catabolism

In many bacteria, including Escherichia coli, L-fucose and L-rhamnose are utilized as alternative carbon sources. Their catabolic pathways converge on the production of two key intermediates: dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. DHAP enters directly into glycolysis, while the fate of L-lactaldehyde depends on the availability of oxygen.

Methylglyoxal Detoxification Pathway

Methylglyoxal is a reactive and toxic α-ketoaldehyde formed as a byproduct of glycolysis, particularly when there is an abundance of sugar phosphates.[1] The methylglyoxal pathway serves to detoxify this compound. Methylglyoxal is first reduced to lactaldehyde, which is then oxidized to lactate, a less harmful molecule that can re-enter central metabolism.[1][2]

Enzymology and Regulation of this compound Metabolism

The metabolic fate of lactaldehyde is governed by two key enzymes whose activities are regulated by the presence or absence of oxygen, reflecting the cell's overall redox state.

Aerobic vs. Anaerobic Fate

In E. coli, the metabolism of lactaldehyde is a classic example of redox-dependent pathway switching.[3]

-

Aerobic Conditions: Lactaldehyde is oxidized to L-lactate by Lactaldehyde Dehydrogenase . This reaction uses NAD⁺ as a cofactor and funnels carbon into central metabolism via pyruvate.[3]

-

Anaerobic Conditions: Lactaldehyde is reduced to L-1,2-propanediol by Lactaldehyde Reductase (also known as Propanediol (B1597323) Oxidoreductase).[3] This reaction consumes NADH and the resulting diol is often excreted as a fermentation product.[3]

This switch is controlled by both the induction of the reductase under anaerobic conditions and the shift in the intracellular NAD⁺/NADH ratio.[3]

Enzyme Kinetic Parameters

The efficiency and substrate preference of these key enzymes are critical for understanding the flux through these pathways.

Table 1: Kinetic Parameters of Key Enzymes in Lactaldehyde Metabolism

| Enzyme | Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) | Notes |

|---|---|---|---|---|---|---|

| Lactaldehyde Dehydrogenase (aldA) | E. coli | L-Lactaldehyde | Micromolar range | - | - | Also oxidizes glyceraldehyde and glycolaldehyde.[4] |

| Lactaldehyde Dehydrogenase (aldA) | E. coli | Methylglyoxal | Millimolar range | - | - | Lower affinity compared to α-hydroxyaldehydes.[4] |

| Lactaldehyde Reductase (fucO) | E. coli | (S)-Lactaldehyde | 0.47 ± 0.02 mM | 130 ± 2 s-1 | 2.8 x 105 | Data for the reductive reaction with NADH. |

| Lactaldehyde Reductase (fucO) | E. coli | (S)-1,2-Propanediol | 1.9 ± 0.1 mM | 5.8 ± 0.1 s-1 | 3.1 x 103 | Data for the oxidative reaction with NAD⁺. |

Note: Specific kcat and precise Km values can vary significantly based on experimental conditions (pH, temperature, buffer composition). The data presented for FucO is derived from detailed kinetic studies, while specific values for AldA are less consistently reported in literature, with ranges often provided instead.[4]

Experimental Methodologies

Assay of Lactaldehyde Dehydrogenase (AldA) Activity

This protocol measures the NAD⁺-dependent oxidation of lactaldehyde to lactate.

-

Principle: The enzymatic activity is quantified by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH (molar extinction coefficient ε = 6220 M⁻¹cm⁻¹).

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0-9.0.

-

Substrate: 10 mM (S)-Lactaldehyde solution.

-

Cofactor: 20 mM NAD⁺ solution.

-

Enzyme: Purified AldA or cell lysate containing the enzyme, diluted in assay buffer.

-

-

Procedure:

-

In a 1 mL quartz cuvette, combine 900 µL of Assay Buffer, 50 µL of NAD⁺ solution, and 30 µL of Lactaldehyde solution.

-

Mix by inversion and place the cuvette in a spectrophotometer set to 340 nm and 25°C.

-

Allow the mixture to equilibrate for 3-5 minutes and measure the background rate (blank).

-

Initiate the reaction by adding 20 µL of the diluted enzyme solution.

-

Immediately mix and continuously record the absorbance at 340 nm for 3-5 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Assay of Lactaldehyde Reductase (FucO) Activity

This protocol measures the NADH-dependent reduction of lactaldehyde to 1,2-propanediol.

-

Principle: The activity is determined by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

-

Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.2.

-

Substrate: 10 mM (S)-Lactaldehyde solution.

-

Cofactor: 5 mM NADH solution.

-

Enzyme: Purified FucO or cell lysate, diluted appropriately.

-

-

Procedure:

-

In a 1 mL cuvette, combine 920 µL of Assay Buffer and 20 µL of NADH solution.

-

Mix and equilibrate in the spectrophotometer at 340 nm and 37°C.

-

Initiate the reaction by adding 60 µL of the Lactaldehyde solution.

-

Immediately mix and record the decrease in absorbance for 3-5 minutes.

-

The rate is calculated from the linear phase of the reaction.

-

Workflow for Recombinant Enzyme Purification

A common method for obtaining pure lactaldehyde dehydrogenase or reductase for characterization is through recombinant expression in E. coli, often with an affinity tag (e.g., a polyhistidine-tag).

Conclusion and Future Directions

This compound holds a unique and critical position in microbial metabolism, acting as a metabolic switchpoint responsive to the cellular redox state. Its involvement in both essential catabolic pathways and vital detoxification processes underscores its importance. For drug development professionals, the enzymes that metabolize lactaldehyde, particularly in pathogenic bacteria that rely on fucose or rhamnose utilization, represent potential targets for novel antimicrobial agents. For researchers and scientists, the regulatory mechanisms controlling the fate of lactaldehyde provide a model system for studying metabolic flux and redox homeostasis. Future research should focus on elucidating these pathways in a wider range of organisms, exploring the potential for engineering these pathways for bioremediation or biochemical production, and further characterizing the allosteric and transcriptional regulation of the associated enzymes.

References

- 1. Inactivation of propanediol oxidoreductase of Escherichia coli by metal-catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 3. Metabolic Engineering of a 1,2-Propanediol Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of lactaldehyde dehydrogenase in several metabolic pathways of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxypropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypropanal, also known as lactaldehyde, is a chiral α-hydroxy aldehyde with significant implications in metabolic pathways and as a potential chiral building block in organic synthesis. Its stereochemistry plays a pivotal role in its biological activity and chemical transformations. This technical guide provides a comprehensive overview of the stereoisomers of this compound, the (R)- and (S)-enantiomers, detailing their physicochemical properties, spectroscopic data, synthesis, and separation methods. Furthermore, it explores their role in biological systems and proposes experimental workflows for the evaluation of their differential biological activities.

Introduction to Stereoisomerism in this compound

This compound possesses a single stereocenter at the C2 carbon, giving rise to a pair of enantiomers: (R)-2-hydroxypropanal and (S)-2-hydroxypropanal. These stereoisomers are non-superimposable mirror images of each other and are also referred to as D-(-)-lactaldehyde and L-(+)-lactaldehyde, respectively. While they share the same chemical formula and connectivity, their three-dimensional arrangement leads to differences in their interaction with other chiral molecules, including biological receptors and enzymes. This chirality is a critical factor in their biological function and potential applications in stereoselective synthesis.

Physicochemical and Spectroscopic Properties

The distinct spatial arrangement of atoms in the (R)- and (S)-enantiomers of this compound gives rise to specific chiroptical properties, most notably their interaction with plane-polarized light. While many physical properties are identical for both enantiomers, their optical rotation is equal in magnitude but opposite in sign.

Physicochemical Properties

A summary of the key physicochemical properties of the stereoisomers of this compound is presented in Table 1.

| Property | (R)-2-Hydroxypropanal | (S)-2-Hydroxypropanal | Racemic this compound |

| Synonyms | D-(-)-Lactaldehyde | L-(+)-Lactaldehyde | DL-Lactaldehyde |

| CAS Number | 3946-09-6 | 3913-64-2 | 598-35-6 |

| Molecular Formula | C₃H₆O₂ | C₃H₆O₂ | C₃H₆O₂ |

| Molecular Weight ( g/mol ) | 74.08 | 74.08 | 74.08 |

| Boiling Point (°C) | 121.9 (Predicted) | 121.9 (Predicted) | 121.9 |

| Density (g/cm³) | 1.011 (Predicted) | 1.011 (Predicted) | 1.011 |

| Flash Point (°C) | 36.8 (Predicted) | 36.8 (Predicted) | 36.8 |

| Specific Rotation ([α]D) | Not reported | Not reported | 0 |

| Solubility | Soluble in water, ethanol, methanol, acetone | Soluble in water, ethanol, methanol, acetone | Soluble in water, ethanol, methanol, acetone |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound stereoisomers.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a doublet for the methyl protons (C3), a quartet of doublets for the C2 proton, and a doublet for the aldehydic proton (C1). The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent. The coupling constants would be approximately 7 Hz for the ³JH2-H3 coupling and 2-3 Hz for the ³JH1-H2 coupling.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit three distinct signals corresponding to the methyl carbon (C3) at approximately 15-25 ppm, the C2 carbon bearing the hydroxyl group at around 65-75 ppm, and the carbonyl carbon (C1) in the downfield region of 190-210 ppm.[2][3]

-

Mass Spectrometry: The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 74. Common fragmentation patterns for α-hydroxy aldehydes include α-cleavage, leading to the loss of the formyl group (CHO, m/z 29) or the methyl group (CH₃, m/z 15).[4][5][6] A McLafferty rearrangement is also possible, which would result in a fragment at m/z 44.[4]

Synthesis and Chiral Separation

The preparation of enantiomerically pure this compound can be achieved through enantioselective synthesis or by resolution of the racemic mixture.

Enantioselective Synthesis: Organocatalytic Asymmetric Aldol (B89426) Reaction

Protocol:

-

Reaction Setup: To a stirred solution of a chiral prolinol-based organocatalyst (e.g., (S)-(-)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 10 mol%) in an anhydrous aprotic solvent (e.g., dichloromethane) at -20 °C, add the aldehyde donor (e.g., acetaldehyde, 1.2 equivalents).

-

Addition of Acceptor: Slowly add the aldehyde acceptor (e.g., formaldehyde, 1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.[7][8][9]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Instrumentation: Utilize an HPLC system equipped with a chiral stationary phase (CSP). A polysaccharide-based column, such as Chiralpak® AD-H or Chiralpak® IC, is often effective for separating enantiomers of small polar molecules.[10][11][12]

-

Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v) is a common starting point. The addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.[11]

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm (as the chromophore is weak, a refractive index detector can also be used).

-

-

Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers. The elution order of the (R)- and (S)-enantiomers will depend on the specific chiral stationary phase used.

Biological Significance and Differential Activity

This compound, in its L-(+)- or (S)-form, is a key intermediate in the pyruvate (B1213749) metabolism pathway. The stereospecificity of enzymes involved in these pathways highlights the importance of chirality in biological systems.

Role in Pyruvate Metabolism

(S)-Lactaldehyde is produced from the degradation of L-fucose and L-rhamnose. It is then converted to (S)-lactate by the enzyme lactaldehyde dehydrogenase, an NAD⁺-dependent oxidoreductase.[13] (S)-Lactate can subsequently be converted to pyruvate by lactate (B86563) dehydrogenase.[14][15]

Hypothetical Differential Biological Activity

While direct comparative studies on the biological activities of (R)- and (S)-2-hydroxypropanal are scarce, it is well-established that enantiomers can exhibit significantly different pharmacological and toxicological profiles due to their stereospecific interactions with biological targets.[16] For instance, the enzymes that metabolize this compound, such as aldehyde dehydrogenase, are likely to exhibit stereospecificity.[17]

Proposed Experimental Workflow for Comparing Enantiomer Activity:

A systematic approach is required to elucidate the differential biological activities of the this compound enantiomers.

Conclusion

The stereoisomers of this compound, (R)- and (S)-lactaldehyde, represent a fundamental example of chirality with significant implications in both chemistry and biology. This guide has provided a detailed overview of their properties, synthesis, and separation, as well as their established role in metabolic pathways. While a comprehensive understanding of their differential biological activities requires further experimental investigation, the provided frameworks for synthesis, separation, and biological evaluation offer a solid foundation for future research in this area. Such studies are crucial for unlocking the full potential of these chiral molecules in drug development and stereoselective synthesis.

References

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. reddit.com [reddit.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organocatalytic Asymmetric Aldol Reaction of Arylglyoxals and Hydroxyacetone: Enantioselective Synthesis of 2,3-Dihydroxy-1,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Lactaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. Pyruvate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Pyruvate metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 17. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

Spectroscopic Profile of 2-Hydroxypropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxypropanal (lactaldehyde), a key chiral molecule in various biological and chemical processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the propensity of this compound to exist in equilibrium with its hydrated (gem-diol) and cyclic hemiacetal forms in solution, NMR spectra can be complex. The data presented here are predicted for the open-chain aldehyde form and should be interpreted with consideration for these equilibria.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl, methine, and aldehydic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | ~1.3 | Doublet (d) | ~7.0 |

| -CH(OH) | ~4.3 | Quartet of doublets (qd) | ~7.0, ~4.0 |

| -CHO | ~9.7 | Doublet (d) | ~4.0 |

| -OH | Broad singlet | - | - |

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature and may exchange with deuterated solvents.

¹³C NMR Spectroscopy

The carbon NMR spectrum of this compound will display three signals for the three unique carbon atoms. The presence of the hydrated form in solution may lead to an additional signal for the hydrated carbonyl carbon around 92 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | ~17 |

| -C H(OH) | ~70 |

| -C HO | ~205 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a hydroxyl group, an aldehyde group, and alkyl C-H bonds.

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretch, H-bonded | 3500-3200 | Strong, Broad |

| C-H (alkane) | Stretch | 3000-2850 | Medium |

| C-H (aldehyde) | Stretch | 2830-2695 | Medium, often two peaks |

| C=O (aldehyde) | Stretch | 1740-1720 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of bonds adjacent to the carbonyl and hydroxyl groups.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

| 74 | [C₃H₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 73 | [C₃H₅O₂]⁺ | Loss of H from the aldehyde |

| 59 | [C₂H₃O₂]⁺ | Loss of -CH₃ |

| 45 | [CH(OH)CHO]⁺ or [C₂H₅O]⁺ | α-cleavage |

| 29 | [CHO]⁺ | α-cleavage |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will affect the chemical shifts and the observation of the hydroxyl proton.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation (Liquid Sample): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as methanol (B129727) or dichloromethane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) to ensure separation from the solvent and any impurities.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 20-100.

-

Scan Speed: Standard scan rate.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

The Reactivity of 2-Hydroxypropanal with Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-hydroxypropanal (lactaldehyde) with amino acids. It covers the core reaction mechanisms, the influence of amino acid side chains, the biological significance of the resulting adducts, and detailed experimental protocols for their study. Given the limited availability of specific kinetic data for this compound, this guide incorporates proxy data from structurally similar aldehydes to provide a quantitative framework for understanding its reactivity.

Core Reaction Mechanisms

The primary reaction between the carbonyl group of this compound and the primary amino group of an amino acid is a nucleophilic addition, leading to the formation of a Schiff base (an imine). This initial reaction is a key step in the more complex Maillard reaction, which ultimately results in the formation of a diverse array of products, including Advanced Glycation End-products (AGEs) in biological systems.

Schiff Base Formation

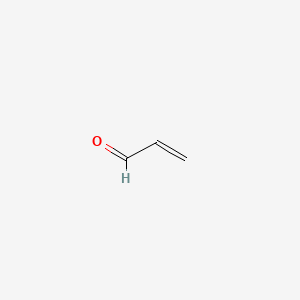

The formation of a Schiff base is a reversible reaction that begins with the nucleophilic attack of the amino group on the carbonyl carbon of this compound, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to form the more stable imine.

The Maillard Reaction and Advanced Glycation End-products (AGEs)

The Schiff base is a gateway to the intricate network of reactions known as the Maillard reaction. In biological systems, this non-enzymatic browning process leads to the formation of a heterogeneous group of compounds called Advanced Glycation End-products (AGEs).[1][2] The initial Schiff base can undergo rearrangement to form a more stable Amadori product. Subsequent reactions involving dehydration, fragmentation, and oxidation lead to the formation of highly reactive dicarbonyl compounds, which can further react with amino acids, leading to cross-linking of proteins and the formation of complex AGE structures.[3]

Alpha-hydroxyaldehydes, such as this compound, possess a "latent crosslinking potential."[4][5] Following the Amadori rearrangement of the initial Schiff base adduct, a new aldehyde function is generated, which can then react with another free amino group, leading to the covalent crosslinking of proteins.[4][5]

Reactivity with Specific Amino Acid Residues

While the primary amino group of all amino acids can react with this compound, the nucleophilic side chains of lysine (B10760008), arginine, and cysteine make them particularly susceptible to modification.

-

Lysine: The ε-amino group of lysine is a primary target for Schiff base formation. Its modification can disrupt protein structure and function and is a key step in AGE-mediated protein crosslinking.[6]

-

Arginine: The guanidinium (B1211019) group of arginine can also react with aldehydes, contributing to the formation of various AGEs.

-

Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can readily react with aldehydes to form thiazolidine (B150603) derivatives. This reaction is often rapid and can play a role in sequestering reactive aldehydes.

Quantitative Data on Reactivity (Proxy Data)

| Reaction Parameter | Lysine (with Acetaldehyde) | Arginine (with Acetaldehyde) | Cysteine (with Acetaldehyde) |

| Reaction Type | Schiff Base Formation | Schiff Base Formation | Thiazolidine Formation |

| Second-Order Rate Constant (k) | Data not available | Data not available | ~5.8 M⁻¹s⁻¹ |

| Thermodynamic Favorability (ΔG) | -14.41 kJ/mol (gas phase, imine formation) | Data not available | Data not available |

Note: The thermodynamic data for lysine with acetaldehyde (B116499) represents the initial imine formation and was calculated using density functional theory. The kinetic data for cysteine with acetaldehyde reflects the formation of 2-methyl-thiazolidine-4-carboxylic acid.

Factors Influencing Reactivity

The reaction between this compound and amino acids is influenced by several factors:

-

pH: The rate of Schiff base formation is pH-dependent. The reaction is generally favored under slightly acidic to neutral conditions, where the amino group is sufficiently nucleophilic but there is enough protonation to catalyze the dehydration of the carbinolamine intermediate.

-

Temperature: Increased temperature accelerates the Maillard reaction, leading to a faster formation of brown pigments and complex AGEs.

-

Concentration of Reactants: Higher concentrations of this compound and amino acids will increase the reaction rate according to the principles of chemical kinetics.

-

Presence of Oxidizing Agents: Oxidative conditions can promote the conversion of Amadori products to AGEs.

Biological and Pathophysiological Significance

The adduction of amino acids by this compound and similar aldehydes has significant biological implications, primarily through the formation of AGEs.

-

Diabetes and Cardiovascular Disease: Glyceraldehyde-derived AGEs, structurally analogous to those from this compound, are considered biomarkers for postprandial hyperglycemia and are implicated in the accelerated atherosclerosis seen in diabetes.[3] These AGEs can induce vascular inflammation and endothelial dysfunction.

-

Neurodegenerative Diseases: Glyceraldehyde-derived AGEs have been found to exhibit strong neurotoxicity and are localized in the neurons of Alzheimer's disease patients, suggesting a role in the pathogenesis of the disease.[7]

-

Cellular Toxicity and Oxidative Stress: Aldehydes are electrophilic compounds that can form adducts with cellular nucleophiles, including the amino acid residues of proteins.[8][9] This can lead to protein dysfunction, misfolding, and cellular damage.[10] Short-chain aldehydes are known to cause toxicity by forming adducts with primary nitrogen groups on lysine residues.[8][9]

-

Drug Development: The reaction of drugs with aldehyde-protein adducts is a potential mechanism for protein haptenization, which could trigger adverse autoimmune responses.[11] Understanding these reactions is crucial for assessing the safety and efficacy of new drug candidates.

Experimental Protocols

The following are detailed methodologies for studying the reaction of this compound with amino acids.

General Protocol for Schiff Base/Maillard Reaction

This protocol describes a general method for reacting this compound with an amino acid and monitoring the progress of the reaction.

-

Preparation of Reactants:

-

Prepare a stock solution of this compound (e.g., 100 mM) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

-

Prepare a stock solution of the desired amino acid (e.g., L-lysine, 100 mM) in the same buffer.

-

-

Reaction Setup:

-

In a reaction vessel, combine the this compound and amino acid solutions to achieve the desired final concentrations (e.g., 10 mM each).

-

For kinetic studies at different temperatures, place the reaction vessel in a temperature-controlled water bath or incubator.

-

-

Monitoring the Reaction:

-

At various time points, withdraw aliquots from the reaction mixture.

-

To monitor the formation of colored Maillard reaction products, measure the absorbance of the aliquots at 420 nm using a UV-Vis spectrophotometer.

-

To analyze the disappearance of reactants and the formation of specific products, quench the reaction in the aliquots (e.g., by rapid cooling or addition of a reducing agent like sodium borohydride) and analyze by HPLC.

-

HPLC Analysis of Reaction Products

This protocol outlines a method for the separation and detection of reactants and products using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Derivatize the amino groups in the reaction aliquots with a fluorescent tag (e.g., o-phthalaldehyde, OPA) for sensitive detection. A typical procedure involves mixing the sample with an OPA/thiol reagent in a borate (B1201080) buffer.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) with tetrahydrofuran) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA).

-

-

Data Analysis:

-

Quantify the concentration of the reactants and products by comparing their peak areas to those of known standards.

-

Mass Spectrometry Analysis of Adducts

Mass spectrometry (MS) is a powerful tool for identifying the products of the reaction between this compound and amino acids.

-

Sample Preparation:

-

For direct infusion analysis, dilute the reaction mixture in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

For LC-MS analysis, use the HPLC conditions described above, with the column effluent directed into the mass spectrometer.

-

-

Mass Spectrometry Parameters:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis: Perform a full scan to identify the mass-to-charge ratio (m/z) of the parent ions. The expected mass increase for a Schiff base adduct with this compound is approximately 56 Da (C₃H₄O).

-

Tandem MS (MS/MS): To confirm the structure of the adducts, perform fragmentation of the parent ions and analyze the resulting product ions.

-

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the reaction products.

-

Sample Preparation:

-

Lyophilize a sample of the reaction mixture to remove the aqueous buffer.

-

Reconstitute the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

-

NMR Experiments:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of the protons in the product. The formation of an imine bond will result in a characteristic downfield shift for the proton on the imine carbon.

-

2D NMR: Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish the connectivity between protons and carbons and confirm the structure of the adduct.

-

Conclusion

The reaction of this compound with amino acids is a complex process with significant implications in both food chemistry and pathophysiology. While the initial Schiff base formation is a relatively straightforward condensation, the subsequent Maillard reaction leads to a diverse array of products, including protein crosslinks and Advanced Glycation End-products. These products are associated with the progression of several chronic diseases, making the study of these reactions a critical area of research for drug development and disease prevention. The experimental protocols outlined in this guide provide a framework for investigating the kinetics, mechanisms, and products of these important reactions. Further research is needed to obtain specific quantitative data for the reactivity of this compound to build more accurate predictive models of its biological effects.

References

- 1. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Covalent binding of acetaldehyde selectively inhibits the catalytic activity of lysine-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent binding of acetaldehyde to proteins: participation of lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reaction of acetaldehyde with cysteine and its potential significance in alcoholic liver disease [inis.iaea.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Dawn of an Aldehyde: Discovery and Initial Characterization of Lactaldehyde

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lactaldehyde (2-hydroxypropanal), a chiral three-carbon aldehyde, holds a significant position at the crossroads of carbohydrate and amino acid metabolism. Its discovery and initial characterization in the early 20th century were pivotal in unraveling key biochemical pathways. This technical guide provides an in-depth exploration of the seminal work that first brought lactaldehyde to the scientific forefront, detailing the experimental methodologies of the era and presenting the initial quantitative data that laid the groundwork for our current understanding of this important molecule.

The Genesis of Lactaldehyde: A Historical Perspective

The early 20th century was a transformative period for biochemistry, with researchers like Carl Neuberg making groundbreaking contributions to the understanding of fermentation and cellular metabolism. It was in this context that lactaldehyde was first identified as a distinct chemical entity. While the exact moment of "discovery" can be traced to the work of Neuberg and his collaborators, its conceptualization was built upon the extensive knowledge of aldehyde and carbohydrate chemistry developed in the late 19th century.

The ability to synthesize and degrade sugars, notably through the Kiliani-Fischer synthesis and Wohl degradation, provided the chemical framework to understand and manipulate aldoses. These methods, which allowed for the stepwise elongation and shortening of carbon chains, were instrumental in the structural elucidation of monosaccharides and set the stage for the identification of novel aldehyde intermediates.

It is in a 1911 publication in Biochemische Zeitschrift that Carl Neuberg and K. Fromherz first described the preparation and properties of lactaldehyde. Their work was driven by an interest in the metabolic intermediates of yeast fermentation, a central theme in Neuberg's research.

Initial Synthesis and Characterization: A Methodological Deep Dive

The pioneering work on lactaldehyde involved its synthesis from more readily available precursors and its characterization using the analytical techniques of the time.

Experimental Protocols

The following protocols are based on the likely methodologies employed in the early 20th century for the synthesis and characterization of a novel aldehyde like lactaldehyde.

The initial synthesis of lactaldehyde was likely achieved through the controlled oxidation of a suitable precursor, such as 1,2-propanediol, or the reduction of a lactic acid derivative. A plausible synthetic route, adapted from the chemical knowledge of the era, is outlined below.

Protocol: Synthesis of Lactaldehyde via Oxidation of 1,2-Propanediol

-

Reactant Preparation: A solution of 1,2-propanediol in a suitable solvent (e.g., water or a dilute acid) is prepared.

-

Oxidation: A mild oxidizing agent, such as hydrogen peroxide in the presence of a ferrous salt (Fenton's reagent), is slowly added to the propanediol (B1597323) solution while maintaining a controlled temperature, likely at or below room temperature, to prevent over-oxidation to pyruvic acid or other byproducts.

-

Reaction Quenching: The reaction is quenched after a predetermined time by neutralizing the solution or removing the oxidizing agent.

-

Isolation: The resulting solution, containing lactaldehyde, is subjected to distillation under reduced pressure to separate the volatile aldehyde from non-volatile components.

-

Purification: The collected distillate is then redistilled to obtain a purified fraction of lactaldehyde.

To confirm the presence of an aldehyde, early 20th-century chemists would have employed colorimetric tests that are still fundamental to organic chemistry education today.

Protocol: Tollen's Test (The Silver Mirror Test)

-

Reagent Preparation: Tollen's reagent is freshly prepared by adding a dilute solution of sodium hydroxide (B78521) to a solution of silver nitrate (B79036) to precipitate silver oxide. This precipitate is then dissolved in a minimal amount of aqueous ammonia (B1221849) to form the diamminesilver(I) complex.

-

Reaction: A small amount of the purified lactaldehyde sample is added to the Tollen's reagent in a clean glass test tube.

-

Observation: The mixture is gently warmed in a water bath. The formation of a silver mirror on the inner surface of the test tube, or a black precipitate of silver, indicates a positive result for an aldehyde.

Protocol: Fehling's Test

-

Reagent Preparation: Fehling's solution is prepared by mixing equal volumes of Fehling's solution A (a blue aqueous solution of copper(II) sulfate) and Fehling's solution B (a colorless aqueous solution of potassium sodium tartrate and sodium hydroxide).

-

Reaction: The lactaldehyde sample is added to the freshly prepared Fehling's solution.

-

Observation: The mixture is heated in a water bath. The formation of a red precipitate of copper(I) oxide signifies the presence of an aldehyde.

Quantitative characterization was crucial for establishing the identity and purity of the newly synthesized compound.

Protocol: Boiling Point Determination

-

Apparatus: A distillation apparatus, consisting of a distillation flask, a condenser, a thermometer, and a collection flask, is assembled.

-

Procedure: A sample of purified lactaldehyde is placed in the distillation flask. The apparatus is heated, and the temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. For accuracy, this would have been performed at a known atmospheric pressure.

Protocol: Measurement of Optical Rotation

-

Instrumentation: A polarimeter is used for this measurement. Early 20th-century polarimeters consisted of a light source (often a sodium lamp), a fixed polarizer, a sample tube, and a rotatable analyzer with a graduated scale.

-

Sample Preparation: A solution of lactaldehyde of a known concentration is prepared in a suitable solvent (e.g., water).

-

Measurement: The sample solution is placed in the polarimeter tube of a known path length. The analyzer is rotated until the observed light intensity is at a minimum or matches a reference, and the angle of rotation is read from the scale.

-

Calculation of Specific Rotation: The specific rotation is calculated using Biot's law: [α] = α / (l * c) where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

l is the path length in decimeters

-

c is the concentration in g/mL

-

Initial Quantitative Data

The following table summarizes the likely physical properties of lactaldehyde as would have been determined in the early 20th century. It is important to note that these values may differ slightly from modern, more precise measurements due to variations in purity and instrumental accuracy.

| Property | Reported Value (circa 1911) | Modern Value |

| Molecular Formula | C₃H₆O₂ | C₃H₆O₂ |

| Molecular Weight | ~74 g/mol | 74.08 g/mol [1] |

| Boiling Point | Not definitively found in searches | 97 °C (decomposes) |

| Appearance | Colorless liquid | Colorless liquid[2] |

| Odor | Sweet, pleasant | Sweet, pleasant[2] |

| Solubility in Water | Soluble | Soluble[2] |

| Specific Rotation ([α]D) | Not definitively found in searches | Varies with enantiomer |

Early Insights into the Metabolic Role of Lactaldehyde

Neuberg's interest in lactaldehyde stemmed from its potential role as an intermediate in alcoholic fermentation. The prevailing theory at the time, largely developed by Neuberg himself, proposed a pathway for the conversion of glucose to ethanol (B145695) and carbon dioxide in yeast. The discovery of lactaldehyde provided a plausible link in this metabolic chain.

The Postulated Glycolytic Pathway

The initial hypothesis positioned lactaldehyde as an intermediate in the metabolism of methylglyoxal, another key compound in early biochemical research. The proposed sequence of reactions was a critical step towards understanding the intricate process of glycolysis.

References

Chiral Synthesis of (R)-2-Hydroxypropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Hydroxypropanal, also known as (R)-lactaldehyde, is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereospecific construction is a critical step in the development of enantiomerically pure compounds. This technical guide provides an in-depth overview of the primary synthetic strategies for obtaining (R)-2-hydroxypropanal, focusing on asymmetric synthesis using chiral auxiliaries and biocatalytic reduction of methylglyoxal (B44143). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical application in a research and development setting.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis utilizing chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. The temporary incorporation of a chiral molecule directs the formation of the desired stereoisomer. One effective method for the synthesis of α-hydroxy aldehydes involves the use of a chiral pyrrolidine (B122466) derivative, such as (S)-2-(anilinomethyl)pyrrolidine, to create a chiral keto aminal intermediate.

Workflow for Asymmetric Synthesis using a Chiral Auxiliary

Experimental Protocol: Asymmetric Synthesis from Phenylglyoxal

This protocol is adapted from a general method for the asymmetric synthesis of α-hydroxy aldehydes.

Materials:

-

Phenylglyoxal

-

(S)-2-(anilinomethyl)pyrrolidine

-

Grignard reagent (e.g., Methylmagnesium bromide in a suitable solvent)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (aq.)

-

Sodium sulfate (B86663) (anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Formation of the Keto Aminal: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylglyoxal in an anhydrous solvent. Add an equimolar amount of (S)-2-(anilinomethyl)pyrrolidine dropwise at a controlled temperature (e.g., 0 °C). Stir the reaction mixture for a specified time until the formation of the chiral keto aminal is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Diastereoselective Grignard Reaction: Cool the solution of the keto aminal to a low temperature (e.g., -78 °C). Slowly add the Grignard reagent (e.g., methylmagnesium bromide) to the reaction mixture. The chiral auxiliary will direct the nucleophilic attack of the Grignard reagent to one face of the carbonyl group, leading to the formation of the corresponding hydroxy aminal with high diastereoselectivity.

-

Hydrolysis to (R)-2-Hydroxypropanal: After the Grignard reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Subsequently, perform an acidic workup by adding a dilute solution of hydrochloric acid to hydrolyze the hydroxy aminal. This step will release the chiral (R)-2-hydroxypropanal and the chiral auxiliary.

-

Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to afford the pure (R)-2-hydroxypropanal.

Quantitative Data

| Parameter | Value |

| Starting Material | Phenylglyoxal |

| Chiral Auxiliary | (S)-2-(anilinomethyl)pyrrolidine |

| Yield | High |

| Enantiomeric Excess (ee) | >90% |

Biocatalytic Reduction of Methylglyoxal

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. The enzymatic reduction of prochiral ketones, such as methylglyoxal, can produce chiral alcohols with high enantiomeric excess. Carbonyl reductases, often found in microorganisms like Saccharomyces cerevisiae (baker's yeast), are particularly effective for this transformation.

Workflow for Biocatalytic Reduction

Experimental Protocol: Biocatalytic Reduction using Saccharomyces cerevisiae

Materials:

-

Methylglyoxal

-

Saccharomyces cerevisiae (baker's yeast)

-

Glucose (or other carbon source)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Sodium sulfate (anhydrous)

-

Fermentation and purification equipment

Procedure:

-

Yeast Culture Preparation: Prepare a culture of Saccharomyces cerevisiae in a suitable growth medium containing a carbon source like glucose. Allow the yeast to grow to a desired cell density.

-

Biotransformation: To the yeast culture, add a solution of methylglyoxal in a buffer. The concentration of the substrate should be optimized to avoid toxicity to the yeast cells. The biotransformation is typically carried out at a controlled temperature (e.g., 30 °C) with agitation. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Once the reaction has reached completion, separate the yeast cells from the culture medium by centrifugation or filtration. The supernatant, containing the product, is then subjected to extraction with an organic solvent.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude (R)-2-hydroxypropanal can be purified by distillation or column chromatography.

Quantitative Data

| Parameter | Value |

| Starting Material | Methylglyoxal |

| Biocatalyst | Saccharomyces cerevisiae |

| Yield | Moderate to High |

| Enantiomeric Excess (ee) | Generally >95% |

Conclusion

Both asymmetric synthesis using chiral auxiliaries and biocatalytic reduction are viable and effective methods for the preparation of enantiomerically enriched (R)-2-hydroxypropanal. The choice of method will depend on factors such as the desired scale of the reaction, cost of reagents, and the availability of specialized equipment. The use of chiral auxiliaries offers a well-established chemical route with predictable outcomes, while biocatalysis provides a more environmentally friendly approach with the potential for high selectivity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chiral intermediate.

Enzymatic Production of 2-Hydroxypropanal: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypropanal, also known as lactaldehyde, is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis routes often involve harsh conditions, toxic reagents, and result in racemic mixtures, necessitating challenging and costly resolution steps. Enzymatic synthesis offers a promising green alternative, providing high stereoselectivity under mild reaction conditions. This technical guide provides an in-depth overview of the enzymatic production of this compound, with a primary focus on the utilization of threonine aldolases. This document details the underlying biochemical pathways, comprehensive experimental protocols for enzyme production and activity assays, and quantitative data to support process optimization. Furthermore, this guide presents visual workflows and metabolic pathway diagrams to facilitate a deeper understanding of the biocatalytic processes involved.

Introduction

This compound (lactaldehyde) is a three-carbon α-hydroxyaldehyde that exists as two enantiomers, (R)- and (S)-2-hydroxypropanal. Its chirality and bifunctional nature make it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and flavors. The growing demand for enantiomerically pure compounds has spurred the development of sustainable and selective synthetic methods. Biocatalysis, leveraging the inherent stereospecificity of enzymes, has emerged as a powerful tool to address this challenge.

This guide focuses on the enzymatic production of this compound, primarily through the action of threonine aldolases (TAs). These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible retro-aldol cleavage of threonine to glycine (B1666218) and acetaldehyde (B116499).[1][2] By manipulating reaction equilibria, TAs can be employed for the synthesis of β-hydroxy-α-amino acids, and by extension, the production of chiral aldehydes like this compound.

Enzymatic Pathways for this compound Production

The principal enzymatic route to this compound involves a two-step process centered around the catalytic activity of threonine aldolase (B8822740).

Step 1: Acetaldehyde Generation via Threonine Cleavage

Threonine aldolases catalyze the cleavage of L-threonine (B559522) into glycine and acetaldehyde.[3][4] This reaction serves as a biological source of acetaldehyde, a key precursor for the subsequent synthesis step. Various microorganisms, including Escherichia coli, Streptococcus thermophilus, and Clostridium pasteurianum, possess threonine aldolase activity.[3][5]

Step 2: Aldol (B89426) Condensation for this compound Synthesis

The reverse reaction, an aldol condensation of glycine and an aldehyde, can be harnessed to form a new carbon-carbon bond.[6] For the synthesis of a precursor to this compound, acetaldehyde (generated in situ from threonine or supplied exogenously) can react with glycine. This forms threonine, which exists in equilibrium with this compound. The direct enzymatic synthesis of this compound via an aldol reaction is an area of active research.

Key Enzymes and Their Properties

A variety of threonine aldolases with different stereoselectivities and substrate specificities have been identified and characterized. The choice of enzyme is critical for achieving the desired enantiomer of this compound.

| Enzyme | Source Organism | EC Number | Substrate(s) | Product(s) | Optimal pH | Optimal Temp. (°C) | Reference |

| L-Threonine Aldolase | Escherichia coli | 4.1.2.5 | L-Threonine, L-allo-Threonine | Glycine, Acetaldehyde | 8.0 | 30 | [7] |